molecular formula C12H25NO3 B3326093 (S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate CAS No. 230637-47-5

(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate

Cat. No.: B3326093
CAS No.: 230637-47-5
M. Wt: 231.33 g/mol
InChI Key: CIWJUSQLLYOHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It is often used as a building block in the synthesis of more complex molecules due to its functional groups, which allow for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral alcohol, (S)-1-hydroxyheptan-3-ol.

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl carbamate (Boc) to form the carbamate derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and automated systems are employed to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonates in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the final product synthesized from this compound.

Comparison with Similar Compounds

  • ®-tert-Butyl (1-hydroxyheptan-3-yl)carbamate
  • tert-Butyl (1-hydroxyheptan-3-yl)carbamate (racemic mixture)
  • (S)-tert-Butyl (1-hydroxyhexan-3-yl)carbamate

Comparison:

    Chirality: The (S)-enantiomer is often preferred in asymmetric synthesis due to its specific stereochemistry, which can lead to higher selectivity and efficacy in drug development.

    Functional Groups: The presence of both hydroxyl and carbamate groups allows for diverse chemical transformations, making it a versatile intermediate.

    Uniqueness: The specific configuration and functional groups of (S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate make it particularly useful in the synthesis of chiral pharmaceuticals and complex organic molecules.

Properties

IUPAC Name

tert-butyl N-(1-hydroxyheptan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWJUSQLLYOHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate
Reactant of Route 3
(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate
Reactant of Route 4
(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate
Reactant of Route 5
(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate
Reactant of Route 6
(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.